molecular formula C14H11Br2N B1268581 3,6-Dibromo-9-ethylcarbazole CAS No. 33255-13-9

3,6-Dibromo-9-ethylcarbazole

Cat. No. B1268581
CAS RN: 33255-13-9
M. Wt: 353.05 g/mol
InChI Key: GZBJRMVGNVDUCO-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-ethylcarbazole (DBEC) is a synthetic aromatic compound with a wide range of applications in the scientific research field. It is a compound of bromine and ethylcarbazole, and it is a derivative of carbazole. DBEC is used as a reagent, a reagent intermediate, and a chromogenic reagent for various applications in the scientific research field. It is also used as a fluorescent marker for the detection of various biomolecules.

Scientific Research Applications

Organic Electronics

The global demand for energy and the limited supply of fossil fuels have increased the need for renewable, low-cost energy sources . Organic electronics, including devices that use “3,6-Dibromo-9-ethylcarbazole”, have shown great promise for applications in lighting, power, and circuitry . The performance of these organic devices is rapidly improving and already surpassing that of amorphous silicon-based counterparts .

Opto-Electronic Applications

“3,6-Dibromo-9-ethylcarbazole” is used in the synthesis of polymers for opto-electronic applications . These polymers are desirable due to their allowance for the fabrication of flexible, lightweight, and potentially inexpensive devices .

Organic Light-Emitting Diodes (OLEDs)

Polymers containing “3,6-Dibromo-9-ethylcarbazole” are widely studied for their unique optical and electronic properties, high electron-donating ability, and photoconductivity . These properties make them ideal for use in organic light-emitting diodes (OLEDs) .

Organic Thin Film Transistors

The high charge carrier mobility of “3,6-Dibromo-9-ethylcarbazole” makes it a suitable material for organic thin film transistors .

Organic Photovoltaics (OPVs)

“3,6-Dibromo-9-ethylcarbazole” is used in the development of organic photovoltaics (OPVs) . The HOMO and LUMO levels of organic conducting polymers can be tuned by introducing various substituents to the core or pendant chain of the polymer .

Donor-Acceptor Architectures

The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels to extract their advantageous physicochemical characteristics and optimized performances . “3,6-Dibromo-9-ethylcarbazole” is used in these architectures due to its high electron-donating property .

properties

IUPAC Name

3,6-dibromo-9-ethylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBJRMVGNVDUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348189
Record name 3,6-Dibromo-9-ethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-9-ethylcarbazole

CAS RN

33255-13-9
Record name 3,6-Dibromo-9-ethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIBROMO-9-ETHYLCARBAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
E Rozycka-Sokolowska, B Marciniak, S Kosik… - Structural Chemistry, 2015 - Springer
This article describes a detailed study of the molecular packing and intermolecular interactions in crystals of two derivatives of 9-ethylcarbazole, ie, 3-chloro- and 3-bromo-9-…
Number of citations: 7 link.springer.com
FC Starzyk, RD Burkhart - Macromolecules, 1989 - ACS Publications
The triplet delayed emission of poly (3, 6-dibromo-IV-vinylcarbazole)(PdBVK) in a 2-methyltetrahydrofuran (MTHF) frozen solution at 77 K was examined within the spectral and time …
Number of citations: 6 pubs.acs.org
M Park, JR Buck, CJ Rizzo - Tetrahedron, 1998 - Elsevier
Alkyl, vinyl and aryl substituted carbazoles at the 3- and 6-positions are prepared in high yield from the corresponding 3,6-dibromocarbazole via nickel catalyzed coupling with Grignard …
Number of citations: 58 www.sciencedirect.com
KR Justin Thomas, JT Lin, YT Tao… - Chemistry of materials, 2002 - ACS Publications
A series of 3,6-disubstituted carbazole and 1,3,5-trisubstituted benzene derivatives incorporating thienyl aromatic (phenyl, fluorenyl, and carbazolyl) conjugation and end-capped …
Number of citations: 124 pubs.acs.org
KR Justin Thomas, JT Lin, YT Tao… - Journal of the American …, 2001 - ACS Publications
Stable carbazole derivatives that contain peripheral diarylamines at the 3- and 6-positions and an ethyl or aryl substituent at the 9-position of the carbazole moiety have been …
Number of citations: 614 pubs.acs.org
JR Buck, M Park, Z Wang, DR Prudhomme… - Organic …, 2003 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
C Xia, RC Advincula - Macromolecules, 2001 - ACS Publications
To decrease aggregation phenomena and improve the luminescence of the blue-light-emitting polymer polyfluorene, carbazole units were copolymerized to introduce disorder in the …
Number of citations: 349 pubs.acs.org
DJ Min, R Jillella, S Park, S Kang, SY Park… - Macromolecular …, 2021 - Springer
A new electrical small molecule and polymers with electron-withdrawing effects stemming from a tetrazine moiety were synthesized. The electro-optical properties of 3-([1,1’-biphenyl]-3-…
Number of citations: 6 link.springer.com
G Krucaite, S Grigalevicius - Synthetic Metals, 2019 - Elsevier
Organic light emitting diodes (OLEDs) have attracted a great deal of attention within academia and industry because of their potential applications in flat panel displays and solid-state …
Number of citations: 38 www.sciencedirect.com
R Arumugam, P Nayak, B Dey, R Kannan… - Dalton …, 2023 - pubs.rsc.org
A series of differently substituted 2-(2-hydroxyphenyl) benzimidazoles were synthesized by a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole. These …
Number of citations: 1 pubs.rsc.org

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